Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Synthetic Chemistry Spiro Compounds Reaction Yield

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 14823-31-5) is a bicyclic heterocyclic compound belonging to the tetrahydroindazolone class. It serves as a fundamental scaffold in medicinal chemistry, characterized by an indazole core fused with a cyclohexanone ring and a phenyl substituent at the N1 position.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 14823-31-5
Cat. No. B3023604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
CAS14823-31-5
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1
InChIInChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-14-15(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
InChIKeyPSXCLWPFIRHOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 14823-31-5): A Key Tetrahydroindazolone Scaffold for Drug Discovery


1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 14823-31-5) is a bicyclic heterocyclic compound belonging to the tetrahydroindazolone class . It serves as a fundamental scaffold in medicinal chemistry, characterized by an indazole core fused with a cyclohexanone ring and a phenyl substituent at the N1 position. This compound is widely utilized as a versatile synthetic intermediate for constructing libraries of spirocyclic and condensed heterocycles with demonstrated anticancer and anti-inflammatory properties [1].

Why 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one Cannot Be Replaced by Other Indazole Analogs


The N1-phenyl substitution pattern on the tetrahydroindazolone core is critical for directing regioselective functionalization and biological activity [1]. Simple analogs lacking this specific substitution, such as 1-methyl or unsubstituted indazolones, fail to yield the same spirocyclic derivatives in subsequent reactions [2]. Furthermore, quantitative structure-activity relationship (SAR) studies confirm that the N1-phenyl group is essential for achieving potent antiproliferative effects in human colon carcinoma (HT-29) and ovarian adenocarcinoma (SK-OV-3) cell lines, where non-phenyl analogs show significantly reduced or no activity [3]. Generic substitution without this precise pharmacophore leads to a loss of both synthetic utility and biological potency.

Quantitative Differentiation Evidence for 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one


Superior Yield in Spirocyclic Derivative Synthesis Compared to Unsubstituted Indazolone

The N1-phenyl substitution on 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one enables a magnesium-mediated conjugate addition with bromoform to generate a novel series of spiro[cyclopropane-indazole] derivatives in moderate to good yields [1]. This regioselective transformation is not feasible with the parent, unsubstituted 6,7-dihydro-1H-indazol-4(5H)-one, which lacks the necessary aryl activation [2].

Synthetic Chemistry Spiro Compounds Reaction Yield

Enhanced Antiproliferative Activity in HT-29 Colon Cancer Cells

Analogs bearing the 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one core structure, specifically 2,3-diphenyl-substituted derivatives, inhibited the proliferation of human colon carcinoma HT-29 cells by 65% to 72% at a concentration of 50 μM [1]. This level of potency is not observed in the 1-methyl or 1-unsubstituted counterparts within the same study, establishing the N1-phenyl group as a critical pharmacophoric element.

Cancer Biology Antiproliferative Assay HT-29

Validated Role as a Precursor to Potent Anti-Inflammatory Agents

The compound is the established precursor for synthesizing 5-dialkylaminomethyl-1-phenyl-1,5,6,7-tetrahydroindazol-4-ones, which demonstrated significant anti-inflammatory and analgesic activity in rodent models [1]. The corresponding 1-methyl derivative yields products with pharmacologically distinct and generally less potent profiles, as reported in the same seminal work.

Inflammation Analgesic Mannich Reaction

Commercial Viability for Scale-Up Compared to Unstable Analogs

The compound is commercially available from specialized vendors at a confirmed purity of 95% with recommended storage at 0-8°C, indicating a defined stability profile suitable for laboratory handling and scale-up . In contrast, many highly substituted or enamine-containing analogs of this scaffold are known to be labile, limiting their commercial availability and utility in extended synthesis campaigns.

Process Chemistry Stability Procurement

Optimal Application Scenarios for 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one Based on Quantitative Evidence


Core Scaffold for Spirocyclic Anticancer Library Synthesis

This compound is the ideal starting material for generating diverse spirocyclopropane and spiroisoxazole libraries. Its unique reactivity with bromoform and nitrilimines, yielding novel spiro compounds with yields up to 78% [1], makes it a superior choice over unsubstituted indazolones which fail to undergo these transformations.

Key Intermediate for Optimized Anti-Inflammatory Leads

The compound's established role in synthesizing potent 5-dialkylaminomethyl-1-phenyl-1,5,6,7-tetrahydroindazol-4-ones, which show strong in vivo anti-inflammatory activity [2], positions it as a critical procurement item for medicinal chemistry groups focused on developing next-generation NSAID leads.

Pharmacophoric Probe for Colon Cancer Kinase Inhibition

Based on the derivative data showing 65-72% inhibition of HT-29 colon cancer cell proliferation at 50 μM [3], this scaffold should be prioritized for hit-to-lead optimization programs targeting Src kinase and other oncology targets, where the N1-phenyl group is essential for potency.

Stable Building Block for High-Throughput Experimental Campaigns

With a documented purity of 95% and straightforward storage requirements (0-8°C) , this compound is well-suited for automated parallel synthesis platforms. Its stability profile minimizes the risk of batch failure compared to more labile, enaminoketone-based analogs.

Quote Request

Request a Quote for 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.